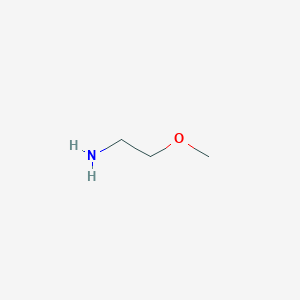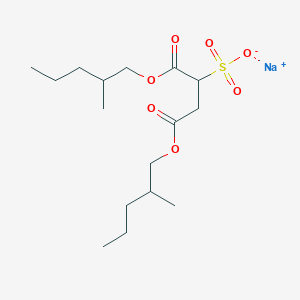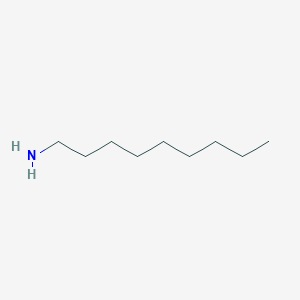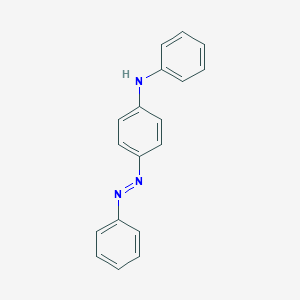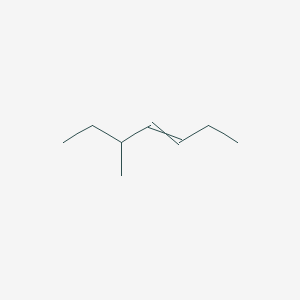
5-Methyl-3-heptene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Methyl-3-heptene and its derivatives involves various chemical reactions, highlighting the compound's flexibility in synthetic chemistry. For example, electrochemically promoted C-N bond formation from acetylenic amines and CO2 can lead to the synthesis of derivatives like 5-methylene-1,3-oxazolidin-2-ones, showcasing an efficient synthesis route that avoids toxic chemicals (Feroci et al., 2005).
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-heptene derivatives can be elucidated using various spectroscopic methods. For instance, the molecular structure of 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) has been confirmed by single-crystal X-ray structure determination, highlighting the detailed geometric parameters and electronic spectra (Barakat et al., 2015).
Chemical Reactions and Properties
5-Methyl-3-heptene undergoes various chemical reactions, demonstrating its reactivity. For instance, the insertion/isomerization polymerization of 1,5-hexadiene with a titanium catalyst system produces polymers containing methylene-1,3-cyclopentane units, showcasing the compound's utility in polymer chemistry (Hustad & Coates, 2002).
Physical Properties Analysis
The physical properties of 5-Methyl-3-heptene derivatives can be characterized by their crystal and molecular structure. For example, the crystal structure of 5-azido-4-dimethylamino-1-methyl-1,2,4-triazolium hexafluoridophosphate derivatives has been determined, offering insights into their stability and reactivity (Laus et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-Methyl-3-heptene include its reactivity towards different reagents and conditions. For instance, its derivatives have been studied for their potential in forming sesquiterpene-like compounds, demonstrating the compound's utility in synthetic organic chemistry (Watanabe et al., 1975).
Applications De Recherche Scientifique
Polymer Chemistry : 5-Methyl-3-heptene is studied in the context of isotactic polymers with branched chains. Investigations into the crystal and molecular structure of such polymers, including poly-5-methyl-1-hexene and poly-5-methyl-1-heptene, have been conducted using X-ray diffraction spectra, revealing insights into the main chain conformation and helix orientation in these polymers (Corradini, Martuscelli, Montagnoli, & Petraccone, 1970).
Atmospheric Chemistry : The kinetics and products of the atmospheric reactions of similar compounds like 6-Methyl-5-hepten-2-one with OH and NO3 radicals and O3 have been studied. This research helps in understanding the atmospheric behavior of such compounds, which are relevant for environmental monitoring and air quality analysis (Smith, Rigler, Kwok, & Atkinson, 1996).
Organic Synthesis and Catalysis : Research has been done on the conversion of 5-Methyl-3-heptanone to C8 alkenes and alkane over bifunctional catalysts. This study shows the potential of 5-Methyl-3-heptene in catalytic processes, emphasizing its role in hydrodeoxygenation and hydrogenation reactions (Al-Auda, Al-Atabi, Li, Thapa, & Hohn, 2019).
Food Chemistry : In food science, 5-Methyl-3-heptene derivatives like 5-methyl-(E)-2-hepten-4-one have been studied for their role in flavor chemistry. For example, a stable isotope dilution assay was developed for the quantification of this compound in hazelnut oils, highlighting its significance in food flavor and aroma (Pfnuer, Matsui, Grosch, Guth, Hofmann, & Schieberle, 1999).
Propriétés
IUPAC Name |
(E)-5-methylhept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNTZRCUPAYGLG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-heptene | |
CAS RN |
53510-18-2, 13172-91-3 | |
| Record name | 5-Methyl-3-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



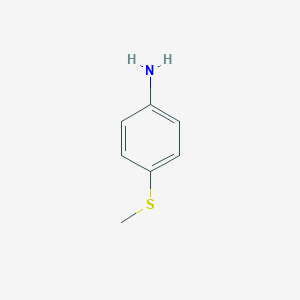
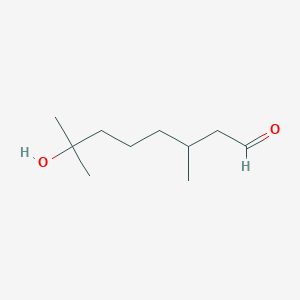

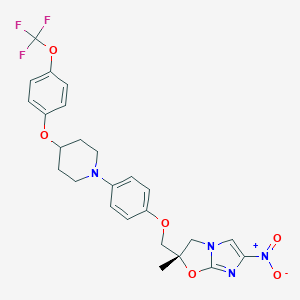
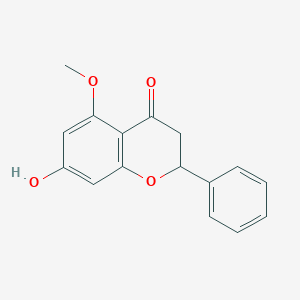
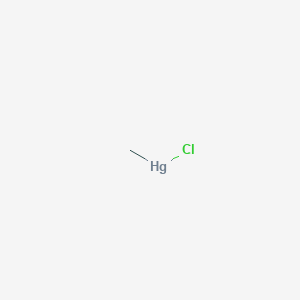
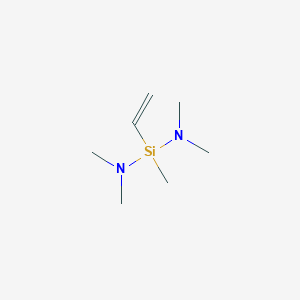


![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
